Methyl 2-hydroxy-3,5-diiodobenzoate
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Overview
Description
Methyl 2-hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C₈H₆I₂O₃ and a molecular weight of 403.94 g/mol It is a derivative of benzoic acid, specifically a methyl ester of 2-hydroxy-3,5-diiodobenzoic acid
Preparation Methods
Methyl 2-hydroxy-3,5-diiodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl salicylate (methyl 2-hydroxybenzoate) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar iodination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Methyl 2-hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the ester can be reduced to the corresponding alcohol.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-hydroxy-3,5-diiodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3,5-diiodobenzoate depends on its specific application. In radiolabeling studies, the iodine atoms serve as radioactive tracers, allowing researchers to track the compound’s distribution and metabolism in biological systems . In coupling reactions, the compound acts as a substrate, with the iodine atoms facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Methyl 2-hydroxy-3,5-diiodobenzoate can be compared to other iodinated benzoic acid derivatives, such as:
Methyl 2-hydroxy-4,6-diiodobenzoate: Similar structure but with iodine atoms at different positions, affecting its reactivity and applications.
Methyl 2-hydroxy-3,5-dibromobenzoate: Bromine atoms instead of iodine, leading to different chemical properties and uses.
Methyl 2-hydroxy-3,5-dichlorobenzoate: Chlorine atoms instead of iodine, resulting in lower molecular weight and different reactivity.
The uniqueness of this compound lies in its specific iodine substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-hydroxy-3,5-diiodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLRLCRSBLCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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